molecular formula C27H32O9 B3429763 Verrucarin L CAS No. 77101-87-2

Verrucarin L

Cat. No.: B3429763
CAS No.: 77101-87-2
M. Wt: 500.5 g/mol
InChI Key: BOMPKFLFSCDGLF-VELDFUOXSA-N
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Description

Verrucarin L is a natural product found in Albifimbria verrucaria with data available.

Biological Activity

Verrucarin L is a macrocyclic trichothecene mycotoxin produced by various fungi, particularly from the genus Myrothecium. It is known for its significant biological activities, including cytotoxicity, antimicrobial properties, and potential applications in agriculture and medicine. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

This compound has a complex macrocyclic structure that contributes to its biological activity. The chemical formula can be represented as follows:

  • Molecular Formula : C₁₈H₂₄O₇
  • Molecular Weight : 344.38 g/mol

Structural Characteristics

FeatureDescription
TypeMacrocyclic trichothecene
Functional GroupsMultiple hydroxyl groups
Ring StructureContains a large lactone ring

Cytotoxicity

This compound exhibits potent cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell growth and induce apoptosis through mechanisms related to ribosomal inhibition and stress response pathways.

Case Study: Cytotoxic Effects on Tumor Cells

In a study evaluating the effects of this compound on human tumor cell lines, it was found to have IC50 values comparable to established chemotherapeutics like camptothecin. The results are summarized in the table below:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.5
HeLa (Cervical)0.7
MCF-7 (Breast)0.6

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties against both bacterial and fungal pathogens. Its effectiveness as an antifungal agent has been highlighted in various studies.

Antifungal Efficacy

A study reported that this compound inhibited the growth of several plant pathogenic fungi, making it a candidate for agricultural applications as a biopesticide.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Fusarium oxysporum10
Botrytis cinerea15
Rhizoctonia solani12

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of protein synthesis. It binds to the 60S ribosomal subunit, leading to a halt in translation and subsequent cellular stress responses.

Key Findings on Mechanism

  • Ribosomal Inhibition : Studies indicate that this compound disrupts ribosomal function, which is linked to its cytotoxicity.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased caspase activity and DNA fragmentation.

Properties

CAS No.

77101-87-2

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

(1R,3R,6S,8R,18E,20Z,24R,25S,26S)-6-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione

InChI

InChI=1S/C27H32O9/c1-16-8-9-32-22(29)6-4-5-7-23(30)36-19-12-21-27(15-34-27)25(19,3)26(14-33-24(31)10-16)13-18(28)17(2)11-20(26)35-21/h4-7,10-11,18-21,28H,8-9,12-15H2,1-3H3/b6-4+,7-5-,16-10?/t18-,19+,20+,21+,25+,26+,27-/m0/s1

InChI Key

BOMPKFLFSCDGLF-VELDFUOXSA-N

SMILES

CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)O

Isomeric SMILES

CC1=CC(=O)OC[C@]23C[C@@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(=O)OCC1)C)O

Canonical SMILES

CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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